4-(3-Aminocarbonylphenyl)picolinic acid

CAS No.: 1258625-98-7

Cat. No.: VC11761649

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258625-98-7 |

|---|---|

| Molecular Formula | C13H10N2O3 |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 4-(3-carbamoylphenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H10N2O3/c14-12(16)10-3-1-2-8(6-10)9-4-5-15-11(7-9)13(17)18/h1-7H,(H2,14,16)(H,17,18) |

| Standard InChI Key | CHISBACATPLSBR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

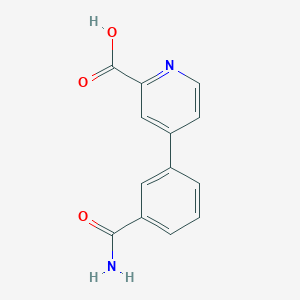

The compound’s IUPAC name, 4-(3-carbamoylphenyl)pyridine-2-carboxylic acid, reflects its dual functional groups: a pyridine ring with a carboxylic acid at position 2 and a phenyl ring bearing an aminocarbonyl (-CONH) group at position 3 (Table 1). The SMILES notation (C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O) and InChIKey (CHISBACATPLSBR-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.

Table 1: Key Chemical Data for 4-(3-Aminocarbonylphenyl)picolinic Acid

| Property | Value |

|---|---|

| CAS No. | 1258625-98-7 |

| Molecular Formula | |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 4-(3-carbamoylphenyl)pyridine-2-carboxylic acid |

| SMILES | C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O |

| InChIKey | CHISBACATPLSBR-UHFFFAOYSA-N |

Physicochemical Characteristics

The presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (aromatic rings) groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The compound’s acidity () is influenced by the pyridine nitrogen and carboxylic acid, though experimental data remain unreported .

Synthesis and Preparation

Proposed Synthetic Routes

While no explicit synthesis for 4-(3-aminocarbonylphenyl)picolinic acid is documented, analogous picolinic acid derivatives are typically synthesized via:

-

Suzuki-Miyaura Coupling: Aryl boronic acids react with halogenated picolinic acid precursors to introduce the phenyl substituent .

-

Amidation Reactions: Conversion of a carboxylic acid to an amide via activation with reagents like thionyl chloride or carbodiimides .

-

Multi-Step Functionalization: Sequential nitration, reduction, and hydrolysis steps, as seen in patented methods for nitro-picolinamide derivatives .

For example, a plausible route involves:

-

Coupling 4-bromo-2-picolinic acid with 3-cyanophenylboronic acid to form 4-(3-cyanophenyl)picolinic acid.

-

Hydrolysis of the nitrile to an amide using acidic or basic conditions.

Challenges in Synthesis

Key hurdles include regioselectivity in coupling reactions and maintaining the stability of the amide group under acidic/basic conditions. The use of protecting groups (e.g., phthalimide for amines) may be necessary to prevent side reactions .

| Compound | Target Weed | Inhibition (%) | Concentration | Reference |

|---|---|---|---|---|

| Florpyrauxifen | Arabidopsis thaliana | 33.8 | 0.5 µM | |

| S202 (Analog) | A. thaliana | 78.4 | 0.5 µM | |

| Halauxifen-methyl | Broadleaf weeds | >90 | 300 g/ha |

The 3-aminocarbonylphenyl substituent in 4-(3-aminocarbonylphenyl)picolinic acid may enhance binding affinity to auxin receptors through hydrogen bonding with residues like Arg123 and Arg482, as observed in molecular docking studies of similar compounds .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing efficient, scalable routes with high regiochemical control.

-

Biological Screening: Testing herbicidal efficacy against resistant weeds and selectivity in crops.

-

Mechanistic Studies: Elucidating interactions with auxin receptors via crystallography or computational models.

-

Toxicological Profiling: Assessing environmental and mammalian toxicity to ensure safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume